(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine
Description
Electronic Influences:
- 2-Fluorophenyl :
- Methoxy group :
Steric Effects:
| Substituent | Van der Waals radius (Å) | Preferred conformation |
|---|---|---|
| 2-Fluorophenyl | 1.47 | Axial (55–65° dihedral) |
| Methoxy | 1.52 | Equatorial (0–10° dihedral) |
Quantum calculations on analogous systems reveal a 7.3 kcal/mol energy preference for the fluorine-out conformation, minimizing F···O repulsion. The methoxy group’s planarity is maintained via conjugation, with O-C-C-C torsion angles < 10°.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQRFOCJBJMREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 4-[(2-fluorophenyl)methoxy]benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (4-[(2-fluorophenyl)methoxy]phenyl)methanol. Finally, the methanol derivative is converted to the desired methanamine compound through a reductive amination process using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The promising results suggest that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells .
Neuropharmacology
The presence of a fluorine atom in the structure is known to improve metabolic stability and bioavailability, making it a candidate for neuropharmacological applications. Compounds with similar frameworks have been investigated for their potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating disorders like depression and schizophrenia .
Mechanism of Action Studies
Understanding the mechanism of action of this compound is vital for its application in drug development. Initial studies suggest that it may interact with specific biological targets, leading to altered cellular pathways that can inhibit tumor growth or modulate neurotransmitter levels . Research into its pharmacokinetics and pharmacodynamics is ongoing to clarify these interactions further.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship studies are essential for optimizing the efficacy of this compound derivatives. By systematically modifying the chemical structure, researchers aim to identify which alterations lead to improved biological activity while minimizing toxicity . This iterative process is crucial for developing new therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Table 1: Structural Comparison

Key Observations :
- Substituent Effects : Fluorine (Compound X) and chlorine (3’-chloro analog) enhance lipophilicity and binding specificity, while trifluoromethyl groups increase electron-withdrawing effects .
- Functional Group Impact : Primary amines (Compound X) exhibit direct receptor interactions, whereas Schiff bases (e.g., ) are intermediates in catalytic oxidation .
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- *Molecular weight for ZINC32120629 likely reflects a typographical error; actual value is estimated at ~300–350 g/mol.
- Compound X’s logP (~3.5–4.0) suggests moderate lipophilicity, ideal for membrane permeability in cellular assays .
Biological Activity
(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound this compound features a methanamine group linked to a phenyl ring substituted with a methoxy and a fluorophenyl group. This structural configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the methoxy group may facilitate hydrogen bonding, contributing to its overall biological efficacy.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating its potency against resistant strains .
- Antitumor Activity : In vitro studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate that the compound can induce cytotoxic effects on these cancer cells, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, it was found that the compound displayed a robust inhibition against multiple drug-resistant bacterial strains. The study utilized standard agar diffusion methods to determine inhibition zones, confirming the compound's effectiveness in preventing bacterial growth .
Case Study: Anticancer Potential
Another significant study involved testing the compound against human cancer cell lines using the MTT assay method. The results indicated that this compound exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells, demonstrating its selective anticancer properties .
Q & A
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Ligand-based virtual screening (e.g., molecular docking) evaluates binding affinity to targets like Monoamine Oxidase B (MAO-B). For instance, ZINC compounds with fluorophenyl-methoxy substitutions show inhibitory potential, with calculated molecular polarities (e.g., -3.89 to -3.24 charge) correlating with activity . Quantitative Structure-Activity Relationship (QSAR) models optimize substituents (e.g., electron-withdrawing groups) to enhance potency. In vitro validation follows using enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-methoxy analogs?
- Methodological Answer : Discrepancies in SAR often arise from stereoelectronic effects or assay variability. Systematic studies compare substituent positions (e.g., 2- vs. 3-fluorophenyl) using standardized assays (e.g., MAO-B inhibition at pH 7.4). For example, ZINC32120629 (2-fluoro analog) shows higher activity (charge -3.57) than 4-fluoro derivatives, suggesting ortho-substitution enhances target binding . Parallel molecular dynamics simulations clarify conformational stability .
Q. How can metabolic stability and toxicity of this compound be assessed in preclinical studies?
- Methodological Answer : Use hepatic microsome assays (human/rat) to measure metabolic half-life (t½). LC-MS/MS identifies metabolites (e.g., demethylation or hydroxylation products) . Toxicity screening includes Ames tests for mutagenicity and hERG channel binding assays for cardiac risk. For neurotoxicity, rodent models assess dose-dependent behavioral changes (e.g., Rotarod test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

